3-Nitroquinolin-2-amine
Description
Context within Quinoline (B57606) Chemistry and Nitroarene Chemistry
3-Nitroquinolin-2-amine is a heterocyclic organic compound that integrates two key chemical motifs: the quinoline scaffold and the nitroarene functionality. Quinoline, a bicyclic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. ontosight.aiiipseries.org Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. ontosight.ai The versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse array of compounds with distinct chemical and biological profiles. The synthesis of the quinoline core can be achieved through several classic methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses, each allowing for the introduction of different substituents. iipseries.orgacs.org
Concurrently, the compound is a member of the nitroarene class, which are aromatic compounds bearing one or more nitro (-NO₂) groups. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic attack. mdpi.com Nitroarenes are crucial intermediates in industrial synthesis, often serving as precursors to anilines through reduction. nih.gov In the context of medicinal chemistry, the nitro group itself can be a key pharmacophore, but it is also frequently used as a synthetic handle for further molecular elaboration. acs.org The chemistry of nitroquinolines, therefore, combines the rich polyfunctionality of the quinoline skeleton with the unique reactivity conferred by the nitro group. acs.org
The specific structure of this compound, with an amino group at the 2-position and a nitro group at the 3-position, presents an interesting electronic and steric arrangement. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyridinone ring of the quinoline system suggests a push-pull electronic effect that can influence its reactivity and potential as a scaffold in chemical synthesis.
Academic Significance and Emerging Research Trajectories
While this compound itself is not extensively documented in academic literature, its structural features place it at the intersection of several important research trajectories. The study of substituted quinolines is a major focus in the development of new therapeutic agents. nih.gov For instance, various amino- and nitro-substituted quinoline derivatives have been investigated for their potential as anticancer agents. nih.gov Research has shown that the position and nature of substituents on the quinoline ring are critical for biological activity.
The synthesis of functionalized quinolines often involves the strategic introduction and transformation of nitro groups. For example, the reduction of a nitro group to an amine is a common step in the synthesis of more complex molecules. nih.gov The amino group can then be further functionalized, allowing for the construction of a library of derivatives for biological screening. The vicarious nucleophilic substitution (VNS) of hydrogen is another modern synthetic route that has been applied to nitroquinolines, allowing for direct amination of the electron-deficient ring. mdpi.com
Given its structure, this compound could serve as a valuable building block in several areas of research:
Medicinal Chemistry: It could be a precursor for the synthesis of novel heterocyclic systems through reactions involving the amino and nitro groups. For example, the amino group could be acylated or used in condensation reactions, while the nitro group could be reduced to form a diaminoquinoline, a scaffold with known biological importance. Research into related 4-amino-3-nitroquinoline derivatives has highlighted their potential as anticancer agents, suggesting that isomers like this compound could also be of interest. nih.gov
Materials Science: The push-pull nature of the substituents could impart interesting photophysical properties to the molecule, making it a candidate for studies in dyes, sensors, or nonlinear optical materials.
Synthetic Methodology: The compound could be used as a model system to study the reactivity of the quinoline nucleus under various reaction conditions, particularly exploring the interplay between the amino and nitro substituents in directing further chemical transformations.
While specific research on this compound is limited, the broader fields of quinoline and nitroarene chemistry suggest that it holds potential as a versatile intermediate for further academic and industrial investigation. Future research would likely focus on the development of efficient synthetic routes to this compound and the exploration of its reactivity to generate novel functional molecules.
Chemical Data for this compound
| Property | Value | Source |
| CAS Number | 78105-38-1 | bldpharm.com |
| Molecular Formula | C₉H₇N₃O₂ | bldpharm.com |
| Molecular Weight | 189.17 g/mol | bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitroquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-8(12(13)14)5-6-3-1-2-4-7(6)11-9/h1-5H,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUPBDWYDNZJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 3 Nitroquinolin 2 Amine
Transformations of the Nitro Group
The nitro group at the C3 position is a primary site for chemical transformation, most notably through reduction, which is a critical step in the synthesis of fused heterocyclic systems.
The reduction of the nitro group in aromatic compounds to an amino group is a fundamental and widely utilized transformation in organic synthesis. researchgate.netyoutube.com This conversion dramatically alters the electronic properties of the substituent, changing it from a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com For 3-Nitroquinolin-2-amine, this reduction yields the important intermediate, Quinoline-2,3-diamine. A variety of catalytic and non-catalytic methods can be employed to achieve this transformation.
Catalytic Methods: Catalytic hydrogenation is a common and efficient method for reducing aromatic nitro groups. masterorganicchemistry.com This process typically involves hydrogen gas (H₂) and a metal catalyst.
Palladium on Carbon (Pd/C): This is a widely used catalyst for the hydrogenation of nitro groups to amines. youtube.com
Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is effective for the reduction of nitroarenes. wikipedia.org
Raney Nickel: This catalyst is also suitable for converting aromatic nitro compounds to the corresponding anilines. wikipedia.org
Non-Catalytic Methods: Chemical reduction using stoichiometric reducing agents offers an alternative to catalytic hydrogenation and is often preferred for its compatibility with other functional groups and milder reaction conditions.
Metals in Acidic Media: The Béchamp reduction, using iron metal in the presence of an acid like hydrochloric acid (HCl), is a classic method for this conversion. youtube.commasterorganicchemistry.com Other metals such as tin (Sn) and zinc (Zn) in acidic conditions are also effective, though they can be expensive for commercial scale and product isolation can be challenging. masterorganicchemistry.comgoogle.com Iron in acetic acid has been used for the in situ reduction of nitro groups in related syntheses. nih.gov
Metal Salts: Stannous chloride (SnCl₂) is a common reagent used for the reduction of nitroquinolines. nih.gov
Sulfur-Based Reagents: Sodium hydrosulfite or sodium sulfide (B99878) can also be used to reduce aromatic nitro groups. wikipedia.orggoogle.com
Hydrazine (B178648): The use of hydrazine (N₂H₄·H₂O), often in the presence of a catalyst like Raney nickel or iron, is a potent reducing system that can achieve high yields. google.commdpi.com
The following table summarizes various reagents used for the reduction of aromatic nitro groups to amines.
| Reagent/System | Type | Notes |
| H₂ with Pd/C, PtO₂, or Raney Ni | Catalytic Hydrogenation | Efficient and clean, widely used in industry. youtube.commasterorganicchemistry.comwikipedia.org |
| Fe / HCl | Metal in Acid | A classic, cost-effective method (Béchamp reduction). youtube.commasterorganicchemistry.com |
| SnCl₂ / HCl | Metal Salt in Acid | Effective reagent for nitro group reduction. wikipedia.orgnih.gov |
| Hydrazine (N₂H₄·H₂O) | Chemical Reductant | Often used with a catalyst; provides high yields. google.commdpi.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Chemical Reductant | A common and mild reducing agent. wikipedia.org |
While full reduction to the amine is the most common transformation, the nitro group can undergo other reactions or be reduced to intermediate oxidation states.
The reduction of a nitro group proceeds in a stepwise manner through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine. nih.govunimi.it By carefully selecting the reducing agent and controlling reaction conditions, it is possible to isolate these intermediates. For instance, reagents like zinc metal in aqueous ammonium (B1175870) chloride are known to selectively reduce nitroarenes to the corresponding aryl hydroxylamines. wikipedia.org
A classic Nef reaction, which converts a primary or secondary nitroalkane to a carbonyl compound via its nitronate salt, is not directly applicable to this compound. wikipedia.org This is because the reaction requires a proton on the carbon atom alpha to the nitro group to form the necessary nitronate anion, and aromatic nitro compounds lack this feature. wikipedia.org
However, the strong electron-withdrawing nature of the nitro group significantly activates the quinoline (B57606) ring system. This activation makes the aromatic scaffold electron-deficient and thus more susceptible to nucleophilic attack or participation in cycloaddition reactions. nih.gov In some reactions involving other nitroquinolines, a nitro/nitroso conversion has been observed as part of the reaction mechanism, particularly during vicarious nucleophilic substitution (VNS) reactions. nih.gov
Reactions of the Amino Moiety
The 2-amino group is a key site of reactivity, behaving as a potent nucleophile that readily reacts with a wide range of electrophilic species. libretexts.org
As a primary amine, the nitrogen atom of the 2-amino group possesses a lone pair of electrons, making it nucleophilic. It can attack electron-deficient centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity allows for extensive functionalization of the molecule at the C2 position.
Common electrophiles that react with amines include:
Alkyl Halides (R-X): The amino group can be alkylated through reaction with alkyl halides via an Sₙ2 mechanism, leading to the formation of secondary and tertiary amines, and potentially quaternary ammonium salts with further alkylation. libretexts.org
Carbonyl Compounds (Aldehydes and Ketones): Amines react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism.
Acid Halides and Anhydrides (RCOX, (RCO)₂O): These highly reactive electrophiles react readily with the amino group to form stable amide derivatives. libretexts.org
Sulfonyl Chlorides (RSO₂Cl): Primary and secondary amines react with sulfonyl chlorides to yield sulfonamides. This reaction is the basis of the Hinsberg test for distinguishing between amine classes. libretexts.org
Acylation, the reaction with an acylating agent like an acid chloride or anhydride, is a particularly important functionalization reaction for the 2-amino group. libretexts.org This reaction converts the primary amine into a more sterically hindered and less basic amide.
This transformation is often employed for several strategic reasons in a multi-step synthesis:
Protecting Group: The amide functionality can serve as a protecting group for the amine, preventing it from undergoing undesired reactions under certain conditions.
Modulating Reactivity: The conversion of the strongly activating amino group (-NH₂) to a less strongly activating N-acetyl group (-NHCOCH₃) can be used to control the regioselectivity of subsequent reactions on the quinoline ring, such as electrophilic substitution. masterorganicchemistry.com
The following table illustrates the products formed from the reaction of the amino moiety with various classes of electrophiles.
| Electrophile Class | Example Reagent | Product Functional Group |
| Alkyl Halide | Ethyl Bromide (CH₃CH₂Br) | Secondary Amine |
| Acyl Halide | Acetyl Chloride (CH₃COCl) | Amide |
| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |
| Sulfonyl Chloride | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | Sulfonamide |
| Aldehyde | Benzaldehyde (C₆H₅CHO) | Imine (Schiff Base) |
Reactivity at the Quinoline Ring System
The reactivity of the quinoline nucleus in this compound is heavily influenced by the powerful and opposing electronic effects of the C2-amino and C3-nitro substituents. The amino group is a strong electron-donating group that activates the ring towards electrophilic attack, while the nitro group is a strong electron-withdrawing group that deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. masterorganicchemistry.com
Given the presence of the strongly deactivating nitro group, the quinoline ring system is rendered electron-deficient. nih.gov This electronic state makes the molecule a prime candidate for nucleophilic aromatic substitution (SₙAr) reactions, especially if a suitable leaving group is present on the ring. nih.gov
More significantly, electron-deficient nitro-heterocycles are known to undergo Vicarious Nucleophilic Substitution of Hydrogen (VNS). nih.govresearchgate.net In this reaction, a nucleophile attacks an electron-deficient carbon atom bearing a hydrogen atom, typically at a position ortho or para to the nitro group. nih.gov For this compound, the C4 position is ortho to the nitro group and is therefore a likely site for VNS, allowing for the direct introduction of substituents at this position. The general mechanism proceeds via the addition of a nucleophile to form a σ-complex, followed by the elimination of a leaving group from the nucleophile's carrier to restore aromaticity. nih.gov
Nucleophilic Aromatic Substitution on Activated Quinoline Rings (e.g., at C-4)
The presence of the nitro group significantly acidifies the proton at C-4 and, more importantly, powerfully stabilizes the Meisenheimer complex intermediate formed during nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.orgstackexchange.com This makes the C-4 position a prime target for nucleophilic attack, especially if a suitable leaving group, such as a halide, is present. The synthesis of a 4-chloro-3-nitroquinoline (B17048) derivative serves as a common entry point for these transformations. nih.govatlantis-press.comresearchgate.net The general mechanism involves the addition of a nucleophile to the electron-deficient ring, forming a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group to restore aromaticity. youtube.com
The activation provided by the 3-nitro group facilitates the displacement of a leaving group at the C-4 position by a wide array of nucleophiles. This allows for the strategic introduction of various functional groups, significantly expanding the synthetic utility of the this compound core.
Azide (B81097): The reaction of 4-chloro-3-nitroquinolines with sodium azide is a well-established method for introducing the azido (B1232118) group at the C-4 position. researchgate.net This transformation is a key step in the synthesis of fused heterocyclic systems.
Fluoro: While fluoride (B91410) is typically a poor leaving group, it can be an effective nucleophile in SNAr reactions, particularly when using sources like cesium fluoride. wikipedia.org The unique reactivity of organofluorine compounds makes this a valuable transformation.
Alkoxy and Alkylthio: Oxygen and sulfur nucleophiles readily displace halides at the activated C-4 position. Reactions with various alkoxides (RO⁻) and thiolates (RS⁻) provide straightforward access to 4-alkoxy- and 4-alkylthio-3-nitroquinoline derivatives, respectively. mdpi.comnih.govnih.govamanote.com
Malonates: Carbon nucleophiles, such as those derived from malonates, can also participate in these substitution reactions. The reaction of 4-chloro-3-nitro-2-quinolone with dimethyl malonate demonstrates the feasibility of forming C-C bonds at the C-4 position. mdpi.comnih.gov
The following table summarizes representative nucleophilic substitution reactions at the C-4 position of a 4-chloro-3-nitroquinoline precursor.
| Nucleophile | Functional Group Introduced | Product Class | Reference |
|---|---|---|---|
| Sodium Azide (NaN₃) | Azide (-N₃) | 4-Azido-3-nitroquinolines | researchgate.net |
| Sodium Methoxide (NaOMe) | Methoxy (B1213986) (-OCH₃) | 4-Alkoxy-3-nitroquinolines | mdpi.com |
| Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) | 4-Alkylthio/Arylthio-3-nitroquinolines | mdpi.com |
| Dimethyl Malonate Anion | Malonate [-CH(CO₂Me)₂] | 2-(3-Nitroquinolin-4-yl)malonates | mdpi.com |
| Piperidine | Piperidinyl | 4-Amino-3-nitroquinolines | researchgate.net |
The functional groups introduced at the C-4 position can subsequently participate in intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. A prominent example is the thermal or photochemical cyclization of 4-azido-3-nitroquinolines. In this reaction, the azide group undergoes denitrogenation to form a highly reactive nitrene intermediate, which then attacks the adjacent nitro group, leading to the formation of a fused oxadiazole ring, specifically an oxadiazolo[3,4-c]quinoline. researchgate.net This type of reaction highlights how functionalization via SNAr can be a gateway to complex polycyclic architectures. organic-chemistry.orgresearchgate.netnih.gov
Cycloaddition Reactions
The electron-deficient C3-C4 double bond within the this compound framework is an excellent candidate for participation in various cycloaddition reactions. The strong electron-withdrawing effect of the nitro group polarizes this bond, making it an active dipolarophile for 1,3-dipolar cycloadditions and a potential dienophile in Diels-Alder type reactions.
1,3-Dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. wikipedia.org Azomethine ylides, which are nitrogen-based 1,3-dipoles, react readily with electron-poor alkenes. wikipedia.org The C3-C4 bond of 3-nitroquinoline (B96883) derivatives is sufficiently activated to serve as the dipolarophile in these reactions. researchgate.net The reaction between an in situ generated azomethine ylide (from an amino acid and an aldehyde) and a 3-nitro-2-quinolone proceeds as a [3+2] cycloaddition to yield complex pyrrolo[3,4-c]quinoline ring systems. frontiersin.org This reaction is a concerted, stereospecific process that can generate multiple new stereocenters in a single step. wikipedia.orgfrontiersin.org
Beyond azomethine ylides, the activated C3-C4 double bond can react with other dipoles and dienes.
[3+2] Pathways: Other 1,3-dipoles, such as nitrile oxides and nitrones, are known to react with electron-deficient alkenes to form five-membered heterocycles. wikipedia.orgmdpi.comuchicago.eduorganicreactions.org The reaction of a 3-nitroquinoline derivative with a nitrile oxide, for instance, would be expected to yield a 3-nitro-substituted isoxazoline-fused quinoline. The regioselectivity of these cycloadditions is governed by frontier molecular orbital interactions. wikipedia.org
[4+2] Pathways: The nitro-activated alkene can also function as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). libretexts.org While simple nitroalkenes can participate in these reactions, the fusion within the quinoline ring system adds steric and electronic constraints. Reaction with an electron-rich diene could potentially lead to the formation of a new six-membered ring fused to the quinoline core. In some highly polar cases, these reactions may proceed through a stepwise, zwitterionic mechanism rather than a concerted one. mdpi.com The quinone moiety itself can also act as a carbodiene or heterodiene in certain contexts. ias.ac.in
The table below outlines potential cycloaddition partners for the 3-nitroquinoline core.
| Reaction Type | Reactant Partner | Expected Product Core | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolidine-fused quinoline | researchgate.netfrontiersin.org |
| [3+2] Cycloaddition | Nitrile Oxide | Isoxazoline-fused quinoline | mdpi.com |
| [3+2] Cycloaddition | Nitrone | Isoxazolidine-fused quinoline | wikipedia.orgorganicreactions.org |
| [4+2] Cycloaddition | Electron-rich Diene (e.g., Danishefsky's diene) | Adduct with a new fused six-membered ring | libretexts.orgmdpi.com |
Ring Opening and Recyclization Reactions
The chemistry of 3-nitroquinolones bears a strong resemblance to that of 3-nitrochromones, which are known to undergo ring-opening and recyclization (RORC) reactions in the presence of nucleophiles. researchgate.netconsensus.app In this type of transformation, a nucleophile attacks the C-2 position of the heterocyclic ring, leading to the cleavage of the C2-N1 bond (in the quinoline case) and opening of the pyrinone ring. The resulting intermediate can then undergo a subsequent intramolecular recyclization to form a new heterocyclic system. The nature of the final product is highly dependent on the nucleophile used. researchgate.net
For example, reaction of 3-nitrochromone with carbon nucleophiles like malononitrile (B47326) or ethyl cyanoacetate (B8463686) leads to the formation of eight-membered benzoxocinone derivatives. researchgate.net By analogy, this compound, or its tautomeric quinolone form, could be expected to react similarly with strong nucleophiles, leading to ring expansion or transformation into different heterocyclic scaffolds. This reaction pathway offers a route to structurally diverse compounds that would be difficult to access through other means. nih.gov
Dimerization Processes of Related Nitroquinolones
The dimerization of quinoline and quinolone derivatives represents a significant area of study, as the resulting dimeric structures often exhibit unique biological and chemical properties compared to their monomeric counterparts nih.gov. While specific studies on the dimerization of this compound are not extensively detailed, the reactivity of related nitroquinolones provides insight into potential dimerization pathways.
In the context of reactions involving nitroquinolones, dimerization can sometimes occur as an undesired side reaction. For instance, during the cyanation of a trinitroquinolone, the formation of a dimeric product was observed alongside the desired cyanoquinolone nih.gov. This process is believed to be initiated by the nucleophilic addition of a cyanide ion to the quinolone ring, forming an anionic intermediate. This intermediate can then act as a nucleophile itself, attacking another molecule of the parent nitroquinolone to form a dimer nih.gov.
The reaction pathway leading to dimerization is often in competition with other reactions. The choice of reagents and reaction conditions can be pivotal in directing the outcome. For example, in the aforementioned cyanation reaction, the use of trimethylsilyl (B98337) cyanide with cesium fluoride was found to prevent the undesired dimerization, leading exclusively to the cyanoquinolone product. This is attributed to the steric hindrance of an O-silylated intermediate, which disfavors the bimolecular reaction required for dimerization nih.gov.
The table below summarizes the observed dimerization in a related nitroquinolone system and the conditions that influence its formation.
| Reactant | Reagent | Product(s) | Conditions Favoring Dimerization | Conditions Suppressing Dimerization |
| Trinitroquinolone | Potassium Cyanide | 4-cyano-2-quinolone and Dimer | Formation of a reactive anionic intermediate | Use of sterically hindering reagents (e.g., trimethylsilyl cyanide) |
Reaction Mechanism Elucidation
Step-by-Step Pathways for Quinoline Synthesis and Derivatization
The synthesis of the quinoline core, the foundational structure of this compound, can be achieved through several established synthetic routes, each with a distinct mechanistic pathway. These methods often involve the condensation and cyclization of anilines with various carbonyl compounds.
Skraup Synthesis: This is a classic method for preparing quinolines by heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) uop.edu.pkiipseries.orgslideshare.net.
Step 1: Dehydration of Glycerol: Sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein uop.edu.pkiipseries.org.
Step 2: Michael Addition: The aniline undergoes a 1,4-addition (Michael addition) to acrolein uop.edu.pk.
Step 3: Ring Closure: The resulting intermediate undergoes acid-catalyzed cyclization to form a 1,2-dihydroquinoline (B8789712) uop.edu.pk.
Step 4: Oxidation: The dihydroquinoline is then oxidized by nitrobenzene to yield the aromatic quinoline ring uop.edu.pk.
Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst uop.edu.pkiipseries.orgdu.edu.eg.
Step 1: Aldol-type Condensation: The reaction initiates with a base- or acid-catalyzed aldol-type condensation between the o-aminoaryl carbonyl compound and the α-methylene compound iipseries.org.
Step 2: Cyclization and Dehydration: The intermediate formed then undergoes an intramolecular cyclization via attack of the amino group on the carbonyl, followed by dehydration to form the quinoline derivative iipseries.org.
The derivatization to introduce the amino and nitro groups at the 2 and 3 positions, respectively, can be conceptualized through nucleophilic aromatic substitution and electrophilic nitration reactions. The amino group can be introduced via reactions like amination of a suitable precursor. For instance, a nitroquinoline can be reduced to an aminoquinoline using reagents like stannous chloride nih.gov. The nitro group is typically introduced via electrophilic nitration using a mixture of nitric and sulfuric acids, although the position of substitution is directed by the existing groups on the quinoline ring uop.edu.pk.
The table below outlines the key steps in two major quinoline synthesis pathways.
| Synthesis Method | Step 1 | Step 2 | Step 3 | Step 4 |
| Skraup Synthesis | Dehydration of glycerol to acrolein | Michael addition of aniline to acrolein | Acid-catalyzed ring closure | Oxidation to form quinoline |
| Friedländer Synthesis | Aldol-type condensation | Intramolecular cyclization | Dehydration | Aromatization to quinoline |
Influence of Catalysis and Reaction Conditions on Mechanistic Divergence
Catalysis and reaction conditions play a crucial role in directing the mechanistic pathways of quinoline synthesis and derivatization, often leading to different products or affecting the efficiency of the reaction acs.org. The choice of catalyst, solvent, and temperature can significantly influence the reaction's outcome.
Catalysis:
Acid/Base Catalysis: Many classical quinoline syntheses, such as the Friedländer and Skraup reactions, rely on acid or base catalysis to promote condensation and cyclization steps iipseries.orgacs.orgresearchgate.net. For example, in the Combes synthesis, strong acids like sulfuric acid are used to catalyze the condensation of an aniline with a β-diketone and the subsequent cyclization slideshare.net. The strength and type of acid or base can affect reaction rates and yields.
Transition Metal Catalysis: Modern synthetic methods increasingly employ transition metal catalysts (e.g., rhodium, ruthenium, cobalt, copper) to achieve quinoline synthesis under milder conditions and with greater efficiency researchgate.netmdpi.com. These catalysts can facilitate C-H bond activation and annulation reactions, opening up new mechanistic pathways that are not accessible through traditional methods mdpi.com. Gold-catalyzed methodologies have also been developed for various intermolecular annulation and intramolecular cyclization reactions to form quinolines rsc.org.
Nanocatalysts: The use of nanobased catalysts is an emerging area aimed at developing environmentally friendly and efficient protocols for quinoline synthesis. These catalysts offer advantages such as high reactivity and recyclability acs.org.
Reaction Conditions:
Solvent and Temperature: The choice of solvent and reaction temperature can have a profound impact. Some reactions require harsh conditions, such as high temperatures and strong acids du.edu.eg, while newer methods strive for milder, more sustainable conditions, sometimes even proceeding in solvent-free environments acs.org.
Mechanistic Divergence: Changes in reaction conditions can lead to mechanistic divergence, where the reaction proceeds through a different pathway to yield a different product. For example, in the reaction of a nitroquinoline with a nucleophile, the conditions can determine whether a direct nucleophilic substitution of a hydrogen (VNS reaction) or a substitution of another leaving group (SNAr) occurs nih.gov. Similarly, as noted in the dimerization section, the choice of cyanating agent can determine whether the reaction yields a monomeric cyanoquinolone or a dimeric product nih.gov. The presence of certain substituents, like a strong electron-withdrawing group such as -NO2, can also prevent certain reactions like cyclization in the Combes synthesis from occurring slideshare.net.
The following table summarizes the influence of different catalysts on quinoline synthesis.
| Catalyst Type | Example(s) | Role in Mechanism | Advantages |
| Brønsted/Lewis Acids | H₂SO₄, PPA, ZnCl₂ | Promotes condensation and cyclization | Well-established, readily available |
| Transition Metals | Rh, Ru, Co, Cu, Au | Facilitates C-H activation, annulation, cyclization | Milder conditions, high efficiency, novel pathways |
| Nanocatalysts | Fe, Cu, Ag, SiO₂ based | Provides high surface area for catalysis | Environmentally friendly, recyclable, high yields |
Derivatization Strategies and Analog Design
Synthesis of Substituted 3-Nitroquinolin-2-amine Derivatives
The synthesis of derivatives from this compound can be achieved through modifications at several positions on the quinoline (B57606) ring system and transformations of the existing amino and nitro functionalities. The reactivity of the quinoline core, influenced by the activating amino group and the deactivating nitro group, dictates the feasibility of various substitution reactions.
Direct Ring Substitution: Electrophilic aromatic substitution on the benzene (B151609) ring of the quinoline nucleus is a primary method for introducing new substituents. The directing effects of the existing groups guide the position of new entrants. Halogenation, nitration, sulfonation, and Friedel-Crafts reactions can be employed to introduce a range of functional groups, although the reaction conditions must be carefully controlled due to the presence of the sensitive amino and nitro groups.
Modification of the Amino Group: The 2-amino group is a key handle for derivatization. It can undergo acylation, alkylation, and sulfonylation to introduce a wide variety of side chains. These modifications can significantly alter the molecule's steric and electronic properties. For instance, acylation with different acid chlorides or anhydrides yields a series of amides, while reaction with sulfonyl chlorides produces sulfonamides.
Table 1: Potential Derivatization Reactions for this compound
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Pyridine (B92270) | N-(3-nitroquinolin-2-yl)acetamide |
| N-Sulfonylation | Sulfonyl chloride (e.g., Tosyl chloride), Base | N-(3-nitroquinolin-2-yl)-4-methylbenzenesulfonamide |
| Electrophilic Halogenation | N-Bromosuccinimide (NBS) or Br₂/FeBr₃ | Bromo-3-nitroquinolin-2-amine derivatives |
Structural Analogue Design Principles Based on the Quinoline Scaffold
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. researchgate.netnih.govnih.gov Its rigid, bicyclic aromatic nature provides a defined three-dimensional orientation for appended functional groups to interact with biological targets. nih.gov
Design principles for quinoline-based analogues often focus on:
Positional Isomerism: Moving substituents to different positions on the quinoline ring can drastically alter biological activity. The specific substitution pattern of this compound (positions 2 and 3) is just one of many possibilities, and exploring other isomers is a common strategy.
Substituent Effects: The electronic properties of substituents play a critical role. The introduction of electron-withdrawing groups (like halogens or trifluoromethyl groups) or electron-donating groups (like methoxy (B1213986) or alkyl groups) at various positions on the quinoline ring can modulate the molecule's reactivity, lipophilicity, and target-binding affinity. researchgate.net
Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties (bioisosteres) is a widely used technique. For example, the nitro group could be replaced with a cyano or a sulfonyl group to fine-tune electronic properties while maintaining a similar size and shape.
Hybrid Molecules: The quinoline scaffold can be linked to other pharmacophores to create hybrid molecules with potentially dual modes of action or improved properties. nih.gov
Structure-activity relationship (SAR) studies have shown that substitutions at various positions of the quinoline ring are crucial for anticancer and other biological activities. researchgate.net For instance, the presence of electronegative groups on a phenyl ring attached to the quinoline core has been shown to increase activity against certain cancer cell lines. researchgate.net
Functional Group Interconversions on the Core Structure
The amino and nitro groups of this compound are highly amenable to functional group interconversions (FGIs), which are fundamental transformations in organic synthesis for creating structural diversity. fiveable.me
Reduction of the Nitro Group: The most significant FGI is the reduction of the 3-nitro group to a primary amine. This transformation yields 2,3-diaminoquinoline, a valuable intermediate for synthesizing fused heterocyclic systems. Various reagents can achieve this reduction, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. fiveable.me
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method.
Metal-Acid Systems: Reagents such as Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective methods for nitro group reduction.
Transformations of the Amino Group: The 2-amino group can be converted into a wide array of other functionalities, most commonly via a diazonium salt intermediate. Treatment of the primary amine with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures produces a quinolin-2-diazonium salt. This intermediate is highly versatile and can be subsequently displaced by various nucleophiles in Sandmeyer-type reactions.
Table 2: Key Functional Group Interconversions for this compound
| Starting Group | Reaction | Reagents | Resulting Group |
|---|---|---|---|
| 3-Nitro (-NO₂) | Reduction | H₂, Pd/C or Sn/HCl | 3-Amino (-NH₂) |
| 2-Amino (-NH₂) | Diazotization then Sandmeyer Reaction | 1. NaNO₂, HCl2. CuCl | 2-Chloro (-Cl) |
| 2-Amino (-NH₂) | Diazotization then Sandmeyer Reaction | 1. NaNO₂, HCl2. CuBr | 2-Bromo (-Br) |
| 2-Amino (-NH₂) | Diazotization then Schiemann Reaction | 1. NaNO₂, HBF₄2. Heat | 2-Fluoro (-F) |
Synthesis of Fused Heterocyclic Systems from this compound Precursors (e.g., pyrroloquinolines)
The ortho-disposition of the amino and nitro groups in this compound makes it an ideal precursor for the synthesis of fused polycyclic heterocyclic systems. nih.gov These reactions typically involve a key step where the two groups interact to form a new ring.
A prominent example is the synthesis of pyrrolo[2,3-b]quinoline systems. A common strategy involves the reductive cyclization of the nitro group. For instance, the 2-amino group can first be modified by reacting it with an α-haloketone to form an N-substituted intermediate. Subsequent reduction of the adjacent nitro group to an amine, followed by intramolecular cyclization and aromatization, would lead to the formation of a fused pyrrole (B145914) ring.
Illustrative Synthetic Pathway to a Pyrrolo[2,3-b]quinoline:
N-Alkylation: The 2-amino group of this compound is reacted with a compound like chloroacetone. This attaches a side chain containing a carbonyl group.
Reductive Cyclization: The nitro group of the resulting intermediate is reduced (e.g., using sodium dithionite (B78146) or catalytic hydrogenation). The newly formed 3-amino group then spontaneously undergoes an intramolecular condensation reaction with the adjacent ketone on the side chain.
Aromatization: Dehydration of the cyclic intermediate yields the aromatic pyrrolo[2,3-b]quinoline system.
This approach leverages the inherent reactivity of the ortho-amino and nitro groups to build molecular complexity, leading to the creation of tetracyclic systems which are of significant interest in the development of new therapeutic agents. nih.gov The synthesis of fused systems like pyrimido[4,5-b]quinolines and indolo[2,3-b]quinolines often relies on precursors with ortho-disposed functional groups capable of cyclization. nih.govnih.gov
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms. For 3-nitroquinolin-2-amine, a comprehensive NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional techniques to unambiguously assign all proton and carbon signals.
While specific experimental spectra for this compound are not widely available in public databases, the expected chemical shifts and coupling patterns can be predicted based on the well-established principles of NMR spectroscopy and data from analogous structures. The quinoline (B57606) ring system, substituted with an electron-donating amino group and an electron-withdrawing nitro group, presents a distinct electronic environment that influences the magnetic shielding of the nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit signals corresponding to the protons of the quinoline ring and the amino group. The aromatic region, typically observed between δ 6.5 and 9.0 ppm, would contain a set of signals for the five protons on the quinoline core. The exact chemical shifts are influenced by the electronic effects of the amino and nitro substituents. The amino group at the C2 position is expected to exert a shielding effect, while the nitro group at the C3 position will have a deshielding effect on adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| NH₂ | 5.0 - 8.0 | Broad Singlet |
| H4 | 8.0 - 8.5 | Singlet |
| H5 | 7.5 - 8.0 | Doublet |
| H6 | 7.2 - 7.7 | Triplet |
| H7 | 7.2 - 7.7 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum of this compound would provide information on the nine carbon atoms of the quinoline ring. The chemical shifts of these carbons are sensitive to the electronic effects of the substituents. The carbon atom bearing the amino group (C2) is expected to be significantly shielded, appearing at a lower chemical shift, while the carbon atom attached to the nitro group (C3) would be deshielded, appearing at a higher chemical shift.
The remaining carbon atoms of the quinoline ring would resonate in the typical aromatic region (δ 110-160 ppm). The quaternary carbons (C4a, C8a) would generally show weaker signals compared to the protonated carbons.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 150 - 160 |
| C3 | 130 - 140 |
| C4 | 120 - 130 |
| C4a | 145 - 155 |
| C5 | 125 - 135 |
| C6 | 120 - 130 |
| C7 | 125 - 135 |
| C8 | 115 - 125 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals, two-dimensional NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, aiding in the assignment of the protons on the benzene (B151609) ring of the quinoline system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the unambiguous assignment of the protonated carbons in the quinoline ring.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is characteristic of its structure and functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the amino group, the nitro group, and the quinoline ring system.
N-H Vibrations: The primary amino group (-NH₂) would exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. An N-H bending (scissoring) vibration is expected to appear around 1600-1650 cm⁻¹.
N-O Vibrations: The nitro group (-NO₂) is characterized by strong absorption bands. The asymmetric stretching vibration typically appears in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration is found between 1345 and 1385 cm⁻¹.
C=C and C=N Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region.
C-H Vibrations: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are often characteristic of the substitution pattern, would be observed in the 700-900 cm⁻¹ region.
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Asymmetric N-H Stretch | 3400 - 3500 | Medium |
| Symmetric N-H Stretch | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| N-H Bend (Scissoring) | 1600 - 1650 | Medium-Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |
| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1345 - 1385 | Strong |
Raman Spectroscopy
Raman spectroscopy, which is complementary to FTIR, provides information about the polarizability of molecular bonds. The Raman spectrum of this compound would also be expected to show characteristic bands for the nitro and amino groups, as well as the quinoline ring. Aromatic nitro compounds are known to be strong Raman scatterers.
NO₂ Vibrations: The symmetric stretching vibration of the nitro group is typically a very strong and characteristic band in the Raman spectrum, appearing around 1350 cm⁻¹.
Quinoline Ring Vibrations: The ring breathing and other skeletal vibrations of the quinoline nucleus would give rise to a series of sharp bands in the fingerprint region of the Raman spectrum.
The analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational modes of this compound, aiding in its definitive identification and structural characterization.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis. The electron impact (EI) mass spectrum is expected to show a distinct molecular ion peak and a series of fragment ions that reveal the compound's structural components.
The molecular formula of this compound is C₉H₇N₃O₂ chemicalbook.com, corresponding to a molecular weight of approximately 189.17 g/mol chemicalbook.com. As the molecule contains an odd number of nitrogen atoms (three), its molecular ion peak ([M]⁺) is anticipated to appear at an odd mass-to-charge ratio (m/z) of 189, consistent with the nitrogen rule in mass spectrometry.
The fragmentation of this compound is guided by the functional groups present—the quinoline core, the nitro group, and the amino group. The primary fragmentation pathways for aliphatic amines often involve alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom libretexts.orglibretexts.org. However, in an aromatic amine like this compound, fragmentation is more likely to involve the loss of small, stable neutral molecules.
Key expected fragmentation patterns include:
Loss of Nitric Oxide (NO): A common fragmentation for aromatic nitro compounds is the loss of NO (30 Da) from the molecular ion to form an [M-30]⁺ ion.
Loss of Nitrogen Dioxide (NO₂): Cleavage of the C-N bond can result in the loss of the nitro group as a neutral NO₂ molecule (46 Da), leading to a significant peak at [M-46]⁺.
Loss of HCN: The quinoline ring can undergo fragmentation by losing a molecule of hydrogen cyanide (HCN, 27 Da).
The presence of the amino group also influences the fragmentation, though its direct cleavage is less common than fragmentation initiated by the nitro group or the ring system.
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Ion/Fragment | Formula of Lost Neutral(s) | Notes |
| 189 | [C₉H₇N₃O₂]⁺ | --- | Molecular Ion ([M]⁺) |
| 159 | [C₉H₇N₂O]⁺ | NO | Loss of nitric oxide from the nitro group. |
| 143 | [C₉H₇N₂]⁺ | NO₂ | Loss of the entire nitro group. |
| 116 | [C₈H₆N]⁺ | NO₂, HCN | Subsequent loss of hydrogen cyanide from the [M-NO₂]⁺ fragment. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be complex due to the presence of the extended aromatic system of the quinoline ring, conjugated with both an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂). Quinoline derivatives typically exhibit characteristic absorption maxima in the 200-300 nm range smolecule.com.
The electronic transitions observed in the UV-Vis spectrum are primarily of two types:
π → π* transitions: These high-energy transitions occur within the aromatic quinoline ring system. They are typically characterized by high molar absorptivity.
n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen of the amino group or the oxygens of the nitro group) to an anti-bonding π* orbital of the aromatic ring youtube.com. These transitions usually have lower molar absorptivity compared to π → π* transitions.
The combination of the donor and acceptor groups on the quinoline scaffold can lead to intramolecular charge transfer (ICT) bands, which are sensitive to solvent polarity. The nitro group's absorption maximum can be influenced by its position and steric interactions with adjacent groups, which may force it out of the plane of the aromatic ring, affecting conjugation iu.edu. Related quinoline compounds are known to have distinct absorption bands around 210-230 nm, 270-300 nm, and 315-330 nm smolecule.com.
Table 2: Expected Electronic Transitions for this compound
| Type of Transition | Chromophore/Molecular Orbital Involved | Expected Wavelength Region |
| π → π | Aromatic π system of the quinoline ring | High energy (shorter wavelength) |
| n → π | Non-bonding electrons on the amino nitrogen and nitro oxygens → π* system | Lower energy (longer wavelength) |
| Charge Transfer (CT) | From the amino group (donor) to the nitro group (acceptor) via the π-system | Longer wavelength, often broad |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, the structural features can be inferred from crystallographic data of related quinoline and nitroaniline derivatives.
The quinoline ring system is expected to be largely planar. The geometry around the exocyclic amino nitrogen would be trigonal planar or very shallow trigonal pyramidal. A key structural feature would be the potential for intramolecular hydrogen bonding between a hydrogen atom of the 2-amino group and an oxygen atom of the 3-nitro group. This interaction would result in the formation of a stable six-membered ring, enhancing the planarity of the substituent groups with respect to the quinoline ring.
Table 3: Typical Bond Lengths and Angles for Related Structures
| Bond/Angle | Typical Value (Å or °) | Reference/Context |
| C-N (amino) | ~1.36 - 1.40 Å | Typical for aromatic amines, indicating some double bond character due to resonance. |
| C-N (nitro) | ~1.45 - 1.49 Å | Typical for aromatic nitro compounds. |
| N-O (nitro) | ~1.22 - 1.25 Å | Consistent with delocalization of the negative charge across both oxygen atoms. |
| C=N (ring) | ~1.31 - 1.37 Å | Characteristic of the C=N bond within the quinoline heterocyclic ring. |
| C-N-O (angle) | ~117 - 120° | Bond angle within the nitro group. |
| N-Ag-N (angle) | 163.62(13)°-172.25(13)° | Example from a silver(I) quinoline complex, showing coordination geometry which can distort ring angles slightly researchgate.net. |
| Ag-N (distance) | 2.142(2)-2.336(2) Å | Bond distance in a silver(I) quinoline complex, providing context for metal-quinoline interactions researchgate.net. |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Investigations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules, such as their geometry, vibrational frequencies, and electronic characteristics.
Geometrical Optimization and Conformational Analysis
Geometrical optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable 3D structure is essential for understanding the molecule's properties and reactivity. For 3-Nitroquinolin-2-amine, this process would involve calculating bond lengths, bond angles, and dihedral angles.
The presence of the amino (-NH2) and nitro (-NO2) groups at positions 2 and 3, respectively, suggests the possibility of intramolecular hydrogen bonding between a hydrogen atom of the amino group and an oxygen atom of the nitro group. This interaction would significantly influence the planarity and conformational stability of the molecule. A computational study on the analogous compound, 2-amino-3-nitropyridine, revealed that intramolecular hydrogen bonding plays a crucial role in stabilizing the molecule's geometry researchgate.net. Similar effects would be anticipated for this compound.
Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data) (Note: The following data is hypothetical and for illustrative purposes, as specific literature values are unavailable.)
| Parameter | Predicted Value |
|---|---|
| C2-N(amino) Bond Length | 1.35 Å |
| C3-N(nitro) Bond Length | 1.45 Å |
| N(amino)-H...O(nitro) Distance | 1.85 Å |
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical behavior, including its reactivity and spectral properties.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energies and Gap)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor ripublication.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability scirp.org. A small energy gap implies high chemical reactivity and low kinetic stability, as electrons can be easily excited to a higher energy level ripublication.com.
For this compound, the electron-donating amino group and the electron-withdrawing nitro group are expected to significantly influence the HOMO and LUMO energy levels. The HOMO would likely be localized on the amino group and the quinoline (B57606) ring, while the LUMO would be concentrated on the nitro group. This distribution facilitates intramolecular charge transfer from the amino group to the nitro group. Studies on similar nitro-amino aromatic systems confirm that such substitutions lower the HOMO-LUMO gap, indicating increased reactivity nih.gov.
Table 2: Predicted FMO Properties for this compound (Hypothetical Data) (Note: The following data is hypothetical and for illustrative purposes, as specific literature values are unavailable.)
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -5.80 |
| E(LUMO) | -2.50 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the most negative potential (red region) would be expected around the oxygen atoms of the nitro group due to their high electronegativity and lone pairs of electrons. The area around the amino group's hydrogen atoms and parts of the quinoline ring would likely exhibit positive potential (blue region). This map helps in understanding non-covalent interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, intramolecular interactions, and hyperconjugative stability. It examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.
Table 3: Predicted NBO Analysis for Key Interactions in this compound (Hypothetical Data) (Note: The following data is hypothetical and for illustrative purposes, as specific literature values are unavailable.)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP (N_amino) | π* (C2-N_ring) | 25.5 |
| π (C5-C6) | π* (N_nitro-O) | 15.2 |
Charge Distribution Analysis (e.g., Mulliken Charges)
Charge distribution analysis calculates the partial atomic charges on each atom in the molecule, providing insight into the electronic distribution and dipole moment. Mulliken population analysis is a common method for this, although other schemes like Natural Population Analysis (NPA) derived from NBO are also used.
In this compound, the analysis would likely show significant negative charges on the oxygen and nitrogen atoms of the nitro group and the nitrogen of the amino group. Conversely, the hydrogen atoms of the amino group and the carbon atom attached to the nitro group (C3) would exhibit positive charges. This charge distribution is a direct consequence of the different electronegativities of the atoms and the electron-donating/withdrawing effects of the substituents.
Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are crucial for predicting the chemical behavior of a molecule. researchgate.netijarset.com These descriptors, including chemical hardness (η), softness (S), and the electrophilicity index (ω), are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijarset.com
Chemical Hardness (η) signifies the resistance of a molecule to change its electron configuration. A higher hardness value indicates greater stability and lower reactivity. ijarset.com
Chemical Softness (S) is the reciprocal of hardness and reflects the ease with which a molecule can undergo electronic changes. A higher softness value suggests higher reactivity. ijarset.com
Electrophilicity Index (ω) measures the ability of a molecule to accept electrons, quantifying its propensity to act as an electrophile. thescipub.com
Table 1: Calculated Global Reactivity Descriptors for a Representative Nitro-Amino Aromatic System
| Descriptor | Definition | Calculated Value (eV) | Implication for Reactivity |
|---|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.30 | Indicates moderate stability and reactivity. |
| Chemical Softness (S) | 1 / η | 0.43 | Suggests a moderate propensity for chemical reactions. |
| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | 2.86 | Highlights a significant electrophilic character, prone to accepting electrons. researchgate.net |
Note: Values are representative for a similar nitro-amino aromatic compound, calculated using DFT, and serve to illustrate the expected properties of this compound. researchgate.net
Prediction and Comparison of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis) with Experimental Data
Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic signatures of molecules. These theoretical spectra can be compared with experimental data to confirm molecular structures and assign spectral features. nih.govnih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include N-H stretching of the amino group, asymmetric and symmetric stretching of the nitro group, and various C=C and C=N stretching modes of the quinoline ring. scielo.org.za Calculated frequencies are often scaled to correct for anharmonicity and achieve better agreement with experimental results. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.govasianpubs.org For this compound, calculations can predict the chemical shifts of the aromatic protons on the quinoline ring, which are influenced by the electronic effects of the nitro and amino substituents, as well as the protons of the amino group itself.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net The spectrum of this compound is expected to show characteristic π → π* transitions of the quinoline system, with intramolecular charge transfer (ICT) bands influenced by the donor-acceptor nature of the substituents. mdpi.com
Table 2: Comparison of Predicted and Experimental Spectroscopic Data for Quinoline Derivatives
| Spectroscopy | Parameter | Predicted Value (DFT) | Experimental Value |
|---|---|---|---|
| FT-IR | NO2 Asymmetric Stretch (cm-1) | ~1565 | ~1560-1490 scielo.org.za |
| FT-IR | N-H Stretch (cm-1) | ~3450 | ~3400-3500 |
| ¹³C NMR | C-NO2 Chemical Shift (ppm) | ~148 | ~145-150 |
| UV-Vis | λmax (nm) | ~350-400 | ~360 nih.gov |
Note: Experimental values are typical ranges for the specified functional groups in aromatic systems. Predicted values are based on DFT calculations for analogous structures. scielo.org.zanih.gov
Solvent Effects on Electronic and Structural Properties (e.g., IEFPCM Methodology)
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a widely used computational method to simulate these solvent effects. researchgate.net This model treats the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.
For a polar molecule like this compound, which possesses a significant dipole moment due to its nitro and amino groups, solvent polarity is expected to have a pronounced effect. In polar solvents, the molecule's dipole moment is likely to increase, and its electronic absorption spectra may exhibit solvatochromic shifts (changes in absorption wavelength). researchgate.net Specifically, the intramolecular charge-transfer band is often red-shifted (moves to a longer wavelength) as the solvent polarity increases, indicating stabilization of the more polar excited state relative to the ground state.
Non-Linear Optical (NLO) Property Assessment
Molecules with both strong electron-donating and electron-accepting groups connected by a π-conjugated system, known as D-π-A systems, often exhibit significant non-linear optical (NLO) properties. This compound fits this structural motif perfectly, with the amino group serving as the donor, the nitro group as the acceptor, and the quinoline ring as the π-bridge.
Computational chemistry allows for the calculation of NLO properties such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. nih.govresearchgate.net High β values are indicative of a material's potential for applications in technologies like frequency doubling and optical switching. nih.gov DFT calculations on similar D-π-A molecules, such as nitroanilines, have shown that they possess large hyperpolarizabilities, suggesting that this compound is a promising candidate for NLO applications. researchgate.net
Table 3: Calculated NLO Properties for a Representative D-π-A Molecule
| Property | Symbol | Calculated Value (a.u.) | Significance |
|---|---|---|---|
| Dipole Moment | μ | 6.5 D | Indicates high polarity, essential for NLO activity. |
| Polarizability | α | 1.5 x 10-23 esu | Measures the linear response to an electric field. |
| First Hyperpolarizability | βtotal | 13.44 x 10-27 esu nih.gov | Indicates a strong second-order NLO response. |
Note: Values are based on calculations for a high-performance non-fullerene D-π-A derivative and are illustrative of the potential for this compound. nih.gov
Topological Analysis (e.g., AIM, ELF, LOL, RDG)
Topological analyses of the electron density provide deep insights into the nature of chemical bonding and intermolecular interactions.
Atoms in Molecules (AIM): This theory analyzes the topology of the electron density to partition the molecule into atomic basins and characterize chemical bonds through bond critical points (BCPs).
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods map the electron localization in a molecule, providing a visual representation of core electrons, covalent bonds, and lone pairs. researchgate.net For this compound, ELF and LOL would clearly distinguish the localized lone pairs on the nitrogen and oxygen atoms from the delocalized π-electrons of the aromatic system.
Reduced Density Gradient (RDG): RDG analysis is used to identify and visualize non-covalent interactions, such as hydrogen bonds and van der Waals forces. researchgate.net An RDG analysis of this compound could reveal intramolecular hydrogen bonding between the amino and nitro groups, which would contribute to the planarity and stability of the molecule.
Molecular Modeling for Interaction Patterns
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org It is extensively used in drug design to understand how a ligand, such as this compound, might interact with the active site of a biological target, like an enzyme or receptor. researchgate.net
Quinoline derivatives are known to inhibit various enzymes, including kinases and topoisomerases. rsc.org A docking study of this compound into a kinase active site, for instance, would likely show key interactions. The amino group could act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring could act as a hydrogen bond acceptor with backbone residues. The nitro group could form further hydrogen bonds or electrostatic interactions, and the aromatic ring system could engage in π-π stacking with aromatic amino acid residues like phenylalanine or tyrosine. acs.org These predicted interaction patterns provide a rational basis for designing more potent and selective inhibitors.
Mechanistic Pathways Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface, identifying transition states, and calculating activation energies. For this compound, computational studies can shed light on its synthesis.
A plausible synthetic route involves the nitration of a 2-aminoquinoline (B145021) precursor. Computational studies can model the mechanism of electrophilic aromatic substitution, determining the regioselectivity of the nitration. mdpi.com By calculating the energies of the intermediate sigma complexes for nitration at different positions on the quinoline ring, theory can predict that the 3-position is a likely site for substitution under specific reaction conditions. These calculations can explain the observed product distribution and help optimize synthetic procedures. nih.gov
Advanced Research Applications in Chemical Sciences
Role as Versatile Synthetic Intermediates in Organic Synthesis
The strategic placement of an amino group at the C2 position and a nitro group at the C3 position renders 3-Nitroquinolin-2-amine a highly versatile intermediate for organic synthesis. The two distinct functional groups serve as reactive handles that can be manipulated either independently or sequentially to construct a wide array of more complex molecules.
The primary amino group is a nucleophile and a base, allowing it to undergo a variety of classical transformations. These include N-alkylation, acylation to form amides, and sulfonylation to produce sulfonamides. acs.org Furthermore, the 2-amino group can be converted into a diazonium salt, which is an excellent leaving group. This allows for its replacement with a wide range of other functional groups through well-established procedures like the Sandmeyer and related reactions, thereby enabling extensive diversification of the quinoline (B57606) core at this position.
Simultaneously, the nitro group at the C3 position is a powerful electron-withdrawing group that influences the reactivity of the quinoline ring. Its most significant role as a synthetic handle is its capacity to be readily reduced to a primary amino group under mild conditions. nih.gov This transformation yields the corresponding quinoline-2,3-diamine, a crucial precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]quinolines, by condensation with various C1-electrophiles. The differential reactivity of the two amino groups in the resulting diamine can be exploited for regioselective functionalization.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Reagents | Resulting Structure |
|---|---|---|---|
| 2-Amino Group | N-Acylation | Acyl Halides, Anhydrides | 2-Amido-3-nitroquinoline derivatives |
| N-Alkylation | Alkyl Halides | 2-(Alkylamino)-3-nitroquinoline derivatives | |
| Diazotization | NaNO₂, aq. Acid | 3-Nitroquinoline-2-diazonium salt | |
| → Hydrolysis | H₂O, Δ | 3-Nitroquinolin-2(1H)-one | |
| → Sandmeyer Reaction | CuX (X = Cl, Br, CN) | 2-Halo/Cyano-3-nitroquinoline derivatives | |
| 3-Nitro Group | Reduction | SnCl₂, Fe/HCl, H₂/Catalyst | Quinoline-2,3-diamine |
| Both Groups | Reduction & Cyclization | 1. Reduction (e.g., Fe/HCl) 2. Cyclizing agent (e.g., formic acid) | Fused heterocycles (e.g., Imidazo[4,5-b]quinolines) |
Scaffold for the Design of Functional Organic Molecules
The quinoline nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry due to its ability to interact with numerous biological targets. nih.govnih.gov The functionalization of this core structure at various positions allows for the synthesis of derivatives with a wide spectrum of pharmacological activities. nih.gov this compound serves as an exemplary starting scaffold for the rational design of new functional molecules, particularly in drug discovery. nih.gov
The design process leverages the compound's inherent structural features:
Vectorial Functionalization: The 2-amino group acts as a primary attachment point for a variety of side chains and molecular fragments. By forming amide, sulfonamide, or urea (B33335) linkages, chemists can introduce functionalities designed to modulate physicochemical properties like solubility and cell permeability, or to target specific biological receptors. nih.gov Preliminary structure-activity relationship (SAR) studies on other quinoline systems suggest that the introduction of specific substituents can significantly enhance biological activity, such as antiproliferative effects. nih.gov
Electronic Tuning: The push-pull nature of the 2-amino and 3-nitro substituents creates a polarized electronic environment. This intrinsic electronic character can be finely tuned by further substitution on the benzo- part of the quinoline ring. Such modifications can influence the molecule's ability to participate in crucial intermolecular interactions like hydrogen bonding and π-stacking with biological macromolecules.
Rigid Core: The planar and rigid nature of the quinoline ring system provides a well-defined three-dimensional structure. This rigidity helps to reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. The specific substitution pattern of this compound pre-organizes appended functional groups in a distinct spatial arrangement.
The development of quinoline-based fluorescent probes is another area where this scaffold is valuable, offering a platform for creating molecules with tunable photophysical properties for applications in live-cell imaging. nih.gov
Table 2: Structural Features of this compound as a Molecular Scaffold
| Feature | Role in Molecular Design | Potential Application |
|---|---|---|
| Quinoline Core | Rigid, planar heterocyclic system. | Privileged scaffold for drug discovery, provides structural basis for receptor binding. nih.govnih.gov |
| 2-Amino Group | Versatile handle for covalent modification. | Attachment of pharmacophores, solubility-enhancing groups, or linker moieties. nih.gov |
| 3-Nitro Group | Strong electron-withdrawing group, reducible to an amine. | Modulates electronic properties, acts as a handle for further annulation or substitution. nih.gov |
| Push-Pull System | Creates intramolecular charge transfer character. | Basis for designing fluorescent probes, materials with specific electronic properties. nih.govnih.gov |
Exploration of Novel Material Properties and Applications (e.g., NLO materials)
The unique electronic structure of this compound makes it a compelling candidate for investigation in materials science, particularly in the field of nonlinear optics (NLO). NLO materials are crucial for technologies like optical computing, data storage, and frequency conversion. A common molecular design strategy for achieving a high second- or third-order NLO response is the creation of "push-pull" systems. nih.gov
A push-pull molecule consists of an electron-donating group (EDG) and an electron-accepting group (EAG) linked by a π-conjugated bridge. This architecture facilitates a significant change in dipole moment upon electronic excitation, a phenomenon known as intramolecular charge transfer (ICT), which is fundamental to NLO activity.
This compound perfectly embodies this design principle:
Electron Donor (Push): The amino (-NH₂) group at the C2 position is a strong electron donor.
Electron Acceptor (Pull): The nitro (-NO₂) group at the C3 position is a powerful electron acceptor.
π-Conjugated Bridge: The quinoline ring system provides the conjugated path for electrons to move from the donor to the acceptor.
Studies on other push-pull (iso)quinoline chromophores have demonstrated that this molecular arrangement leads to interesting photophysical properties, such as solvatochromism (where emission color changes with solvent polarity) and potential for large hyperpolarizability values. nih.gov Research into quinolinone derivatives has also highlighted their potential for third-order NLO applications due to the inherent electron-deficient characteristics of the ring system. nih.gov While direct experimental data on the NLO properties of this compound itself is not extensively reported, its structure strongly suggests it would possess significant NLO activity, making it a prime target for synthesis and characterization in the search for new organic NLO materials.
Table 3: Molecular Characteristics of this compound for Potential NLO Applications
| Structural Component | Function | Contribution to NLO Properties |
|---|---|---|
| -NH₂ Group (C2) | Electron-Donating Group (EDG) | "Pushes" electron density into the π-system. |
| -NO₂ Group (C3) | Electron-Accepting Group (EAG) | "Pulls" electron density from the π-system. |
| Quinoline Ring | π-Conjugated System | Facilitates efficient intramolecular charge transfer (ICT) from donor to acceptor. nih.gov |
| Overall Molecule | Asymmetric Push-Pull System | The non-centrosymmetric charge distribution is a prerequisite for second-order NLO activity. |
Methodological Advancements in Quinoline Chemistry Research
The synthesis of functionalized quinolines like this compound has benefited immensely from general advancements in synthetic organic chemistry. While classical methods such as the Friedländer annulation and Skraup synthesis remain valuable, modern methodologies offer greater efficiency, milder reaction conditions, and access to a broader range of complex derivatives. rsc.org
Key advancements relevant to quinoline chemistry include:
Multicomponent Reactions (MCRs): MCRs have become a powerful tool for building molecular complexity in a single step. rsc.org Strategies like the Povarov or Ugi reactions, adapted for quinoline synthesis, allow for the convergent assembly of highly substituted quinoline scaffolds from simple starting materials, demonstrating high atom economy and operational simplicity. rsc.org
Transition Metal-Catalyzed C-H Functionalization: This area has revolutionized synthetic chemistry by allowing the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized substrates. rsc.orgrsc.org Catalytic systems based on palladium, copper, or rhodium can selectively functionalize specific positions on the quinoline ring, enabling the late-stage introduction of diverse chemical groups with high precision. rsc.org
Photoredox and Electrocatalysis: These methods use light or electricity to drive chemical transformations under exceptionally mild conditions, often providing unique reactivity pathways that are inaccessible through traditional thermal methods.
Green Chemistry Approaches: The use of microwave irradiation, ultrasound, or environmentally benign solvents has been shown to accelerate reaction times, increase yields, and reduce waste in the synthesis of quinoline derivatives. nih.gov
Advanced Amination and Nitration Techniques: Specific to the synthesis of the title compound, modern methods for the introduction of amino and nitro groups are critical. Vicarious Nucleophilic Substitution (VNS) offers a direct route for the amination of electron-deficient nitro-aromatics, including nitroquinolines. nih.gov Similarly, improved nitration procedures allow for greater control over regioselectivity, which is crucial when synthesizing specific isomers. researchgate.net
These methodological advancements not only facilitate the synthesis of this compound itself but also provide a rich toolbox for its subsequent conversion into novel and valuable chemical entities. mdpi.com
Table 4: Comparison of Synthetic Approaches in Quinoline Chemistry
| Approach | Description | Advantages | Disadvantages |
|---|---|---|---|
| Classical Methods (e.g., Friedländer, Skraup) | Condensation and cyclization of anilines with carbonyl compounds or glycerol (B35011). rsc.org | Well-established, uses simple starting materials. | Often require harsh conditions (strong acid, high temp.), limited substituent tolerance. |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the product. rsc.org | High efficiency, atom economy, builds complexity quickly. | Substrate scope can be limited, mechanism can be complex. |
| C-H Activation/ Functionalization | Direct catalytic conversion of a C-H bond to a C-C or C-X bond. rsc.orgrsc.org | High step-economy, allows late-stage functionalization. | Often requires expensive metal catalysts, directing groups may be needed. |
| Green Methods (Microwave, Ultrasound) | Use of alternative energy sources to drive reactions. nih.gov | Faster reaction times, higher yields, reduced solvent use. | Specialized equipment required, scalability can be a challenge. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Nitroquinolin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves reductive amination or substitution reactions. For example, Pd/NiO catalysts under hydrogen atmospheres (25°C, 10 hours) have achieved high yields (84–98%) for structurally similar amines by optimizing stoichiometry and avoiding side reactions . Alternatively, using dichloroquinoxaline derivatives as precursors with nucleophilic amines can introduce nitro groups via stepwise substitution . Key variables include catalyst loading (e.g., 1.1 wt% Pd/NiO), solvent choice (polar aprotic solvents enhance reactivity), and inert gas purging to prevent oxidation.
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For quinoline derivatives, NMR (400 MHz, CDCl) typically reveals aromatic proton shifts between δ 6.5–8.5 ppm, with nitro groups causing deshielding effects. Nitroquinolines also show distinct UV-Vis absorption bands (e.g., 300–400 nm) due to conjugation. Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] for CHNO: 190.0617) .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Avoid dust formation and use PPE (gloves, goggles). Contain spills using sand/vermiculite and transfer to labeled waste containers . Store in airtight containers away from nitrosating agents (e.g., nitrites) to prevent carcinogenic nitrosamine formation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields for nitroquinoline derivatives?
- Methodological Answer : Analyze variables such as:
- Catalyst activity : Pd/NiO may degrade under prolonged H exposure, reducing yield over time .
- Purity of starting materials : Trace impurities (e.g., aldehydes) can lead to side reactions.
- Reaction monitoring : Use TLC or in-situ IR to detect intermediates and optimize termination points.
- Contradictory data may arise from unaccounted solvent effects (e.g., DMF vs. THF) or inconsistent temperature control.
Q. What strategies mitigate nitrosamine contamination during this compound synthesis?
- Methodological Answer :
- Supplier screening : Use questionnaires to confirm raw materials (e.g., amines) are not processed in equipment exposed to nitrosating agents .
- Process design : Avoid secondary amines in reaction steps and use scavengers (e.g., ascorbic acid) to neutralize residual nitrites.
- Analytical validation : Employ GC-MS or LC-MS/MS with limits of detection ≤1 ppm for nitrosamines .
Q. How do electron-withdrawing substituents (e.g., nitro groups) affect the reactivity of quinoline-2-amine derivatives?
- Methodological Answer : The nitro group at the 3-position deactivates the quinoline ring, reducing nucleophilic substitution at adjacent positions. However, it enhances electrophilic aromatic substitution at the 5- and 8-positions. Comparative studies with analogs (e.g., 3-trifluoromethylquinolin-5-amine) show that nitro groups increase oxidative stability but reduce basicity, impacting solubility in acidic media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
